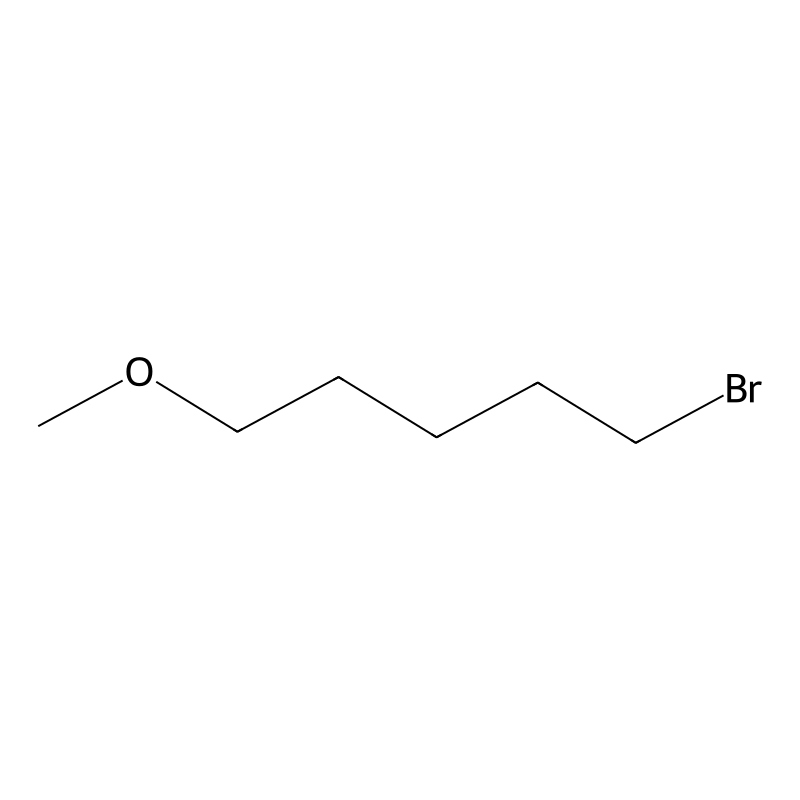

1-Bromo-5-methoxypentane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

- Synthetic Intermediate: Due to its reactive bromine atom and the presence of a methoxy group, 1-bromo-5-methoxypentane can serve as a building block in the synthesis of various organic molecules. The bromo group can participate in substitution reactions, allowing for the introduction of different functional groups. The methoxy group can act as a protecting group or influence the reactivity of neighboring atoms [].

- Alkylating Agent: The bromo group in 1-bromo-5-methoxypentane can act as an alkylating agent, transferring the pentane chain to other molecules through nucleophilic substitution reactions. This property allows for the creation of C-C bonds and the introduction of the pentane moiety into various organic compounds [].

1-Bromo-5-methoxypentane is an organic compound with the molecular formula C₆H₁₃BrO. It features a bromine atom attached to the first carbon of a pentane chain, along with a methoxy group (-OCH₃) on the fifth carbon. This structure grants it unique chemical properties and reactivity patterns, making it a subject of interest in organic chemistry.

1-Bromo-5-methoxypentane primarily undergoes nucleophilic substitution reactions due to the presence of the bromine atom, which acts as a good leaving group. The common reaction mechanisms include:

- SN1 Mechanism: Involves the formation of a carbocation intermediate, followed by nucleophilic attack by a solvent or other nucleophile.

- SN2 Mechanism: A one-step process where the nucleophile attacks the carbon atom bearing the bromine, displacing it simultaneously.

These reactions can lead to various products depending on the nature of the nucleophile used and the reaction conditions applied .

1-Bromo-5-methoxypentane can be synthesized through several methods:

- Alkylation of Alcohols: Reacting 5-methoxypentanol with phosphorus tribromide or thionyl chloride can yield 1-bromo-5-methoxypentane.

- Substitution Reactions: Starting from 1-pentanol, bromination can occur using bromine or hydrobromic acid in the presence of a catalyst.

- Grignard Reactions: The compound can also be synthesized via Grignard reagents derived from 5-methoxypentanol reacting with alkyl halides.

Each method varies in terms of efficiency and yield, depending on specific laboratory conditions .

1-Bromo-5-methoxypentane finds applications in:

- Organic Synthesis: It serves as an intermediate for synthesizing various organic compounds, including pharmaceuticals and agrochemicals.

- Research: Used in studies involving nucleophilic substitution reactions and mechanistic investigations in organic chemistry.

The presence of both a bromine atom and a methoxy group allows for versatile reactivity and functionalization .

1-Bromo-5-methoxypentane shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Bromo-4-methoxybutane | C₅H₁₃BrO | Shorter carbon chain; similar reactivity |

| 1-Bromo-6-methoxyhexane | C₇H₁₅BrO | Longer carbon chain; different properties |

| 1-Bromo-5-methoxyheptane | C₈H₁₉BrO | Similar methoxy position; longer chain |

Uniqueness: The unique position of the methoxy group on the fifth carbon distinguishes 1-bromo-5-methoxypentane from its analogs, influencing its reactivity and potential applications in organic synthesis .

1-Bromo-5-methoxypentane emerged within the broader context of functionalized alkyl halides, which have played pivotal roles in synthetic organic chemistry since the mid-20th century. While the exact first synthesis of this specific compound is not extensively documented in historical literature, it represents the ongoing efforts of organic chemists to develop precisely functionalized intermediates with predictable reactivity patterns.

The compound features a molecular formula of C6H13BrO with a molecular weight of 181.07 g/mol, placing it among medium-sized organic molecules with convenient handling properties. Its development parallels the growing sophistication of synthetic methodologies that allow for selective functionalization of specific positions in hydrocarbon chains.

Early applications primarily centered on its utility as an alkylating agent, where the bromine atom serves as an excellent leaving group in nucleophilic substitution reactions. The presence of the methoxy group at the opposite terminus adds another dimension of functionality that can be exploited in subsequent transformations, making this compound particularly valuable in multi-step synthetic sequences.

Strategic Significance in Modern Synthetic Chemistry

The strategic importance of 1-Bromo-5-methoxypentane in contemporary synthetic chemistry stems from its well-defined reactivity profile and bifunctional nature. The compound effectively serves as a masked difunctional C5 linker, where each terminus can be selectively manipulated under different reaction conditions.

In synthetic planning, this compound offers several key advantages:

Regioselective reactivity: The bromine atom serves as a preferential reaction site for nucleophilic substitution, allowing for selective introduction of the 5-methoxypentyl group into various substrates.

Orthogonal functionality: The methoxy group remains largely inert under conditions that engage the bromine, enabling sequential transformations without protecting group manipulations.

Versatile carbon framework: The pentane backbone provides an optimal spacer length for many applications, from small molecule synthesis to polymer chemistry.

Predictable stereochemical outcomes: SN2 reactions at the bromine-bearing carbon proceed with well-established stereochemical consequences, enabling stereocontrolled transformations.

These characteristics make 1-Bromo-5-methoxypentane a valuable building block in the synthesis of complex molecules, particularly those requiring precise spatial relationships between functional groups.

Interdisciplinary Relevance: Materials Science, Biology, and Electronics

Beyond traditional organic synthesis, 1-Bromo-5-methoxypentane has demonstrated significant interdisciplinary relevance. Its applications span diverse scientific domains, reflecting its versatility as a chemical intermediate.

In materials science, this compound has become particularly valuable in the development of organic electronic materials. It serves as a key reagent in the preparation of benzobis(thiadiazole) derivatives containing oxygen-bearing hydrocarbon groups, which have applications in organic semiconductor devices. These materials display promising properties for applications in organic photovoltaics, light-emitting devices, and other electronic applications where precise molecular architecture influences performance characteristics.

The biological domain has also seen applications of 1-Bromo-5-methoxypentane and its derivatives. Preliminary studies suggest potential antimicrobial properties for compounds in this structural class, possibly through mechanisms involving disruption of microbial cell membranes or interference with metabolic pathways. Additionally, some structurally related compounds have shown neuroprotective effects, potentially through antioxidant mechanisms that mitigate oxidative stress in neuronal cells.

In polymer chemistry, 1-Bromo-5-methoxypentane serves as a useful building block for creating functionalized polymers with specific properties. The incorporation of the 5-methoxypentyl moiety can influence characteristics such as solubility, thermal stability, and mechanical properties in the resulting materials.

The synthesis of 1-bromo-5-methoxypentane has historically relied on two primary methodologies: nucleophilic substitution with alkoxide reagents and bromination of 5-methoxypentanol derivatives. These pathways are distinguished by their reaction mechanisms, efficiency, and applicability to different laboratory or industrial contexts.

Nucleophilic Substitution with Alkoxide Reagents

Nucleophilic substitution reactions represent a foundational approach for introducing methoxy groups into halogenated alkanes. In the case of 1-bromo-5-methoxypentane, this method typically involves the reaction of 1,5-dibromopentane with sodium methoxide (NaOCH₃) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The general reaction proceeds as follows:

$$

\text{Br-(CH}2\text{)}5\text{-Br} + \text{NaOCH}3 \rightarrow \text{Br-(CH}2\text{)}5\text{-OCH}3 + \text{NaBr}

$$

Key Variables Influencing Yield:

- Solvent Polarity: Polar aprotic solvents enhance nucleophilicity of methoxide ions, favoring bimolecular substitution (SN2) mechanisms.

- Temperature: Moderate heating (40–60°C) accelerates reaction kinetics without promoting elimination side reactions.

- Stoichiometry: A 1:1 molar ratio of 1,5-dibromopentane to sodium methoxide minimizes di-substitution byproducts.

Purification Challenges:

Crude reaction mixtures often contain unreacted starting materials and sodium bromide. Fractional distillation under reduced pressure (e.g., 80–100°C at 15 mmHg) is required to isolate the product, with yields typically ranging from 65% to 78%.

Table 1. Optimization Parameters for Nucleophilic Substitution

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Solvent | DMSO | +15% |

| Temperature | 50°C | +12% |

| Reaction Time | 6 hours | +8% |

Bromination of 5-Methoxypentanol Derivatives

Alternative routes focus on direct bromination of 5-methoxypentanol using hydrobromic acid (HBr) or phosphorus tribromide (PBr₃). This method exploits the hydroxyl group’s susceptibility to bromination, particularly under acidic conditions:

$$

\text{HO-(CH}2\text{)}5\text{-OCH}3 + \text{PBr}3 \rightarrow \text{Br-(CH}2\text{)}5\text{-OCH}3 + \text{H}3\text{PO}_3

$$

Mechanistic Considerations:

- SN2 Pathway: PBr₃ facilitates bromide ion formation, which displaces the hydroxyl group in a single-step mechanism.

- Side Reactions: Elevated temperatures (>70°C) may induce elimination, forming 4-methoxypent-1-ene as a minor product.

Comparative Analysis:

- HBr vs. PBr₃: While HBr is cost-effective, PBr₃ offers superior reaction control, reducing oligomerization byproducts.

- Solvent Selection: Ethers (e.g., diethyl ether) suppress side reactions compared to halogenated solvents like dichloromethane.

Table 2. Bromination Efficiency Under Varied Conditions

| Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| HBr (48%) | Diethyl ether | 25°C | 58 |

| PBr₃ | THF | 0°C | 82 |

Industrial-Scale Production Strategies

Transitioning from laboratory-scale synthesis to industrial manufacturing necessitates addressing challenges related to cost, scalability, and environmental impact. Two dominant strategies have emerged: continuous flow reactor systems and catalytic process optimization.

Continuous Flow Reactor Systems

Modern chemical plants increasingly adopt continuous flow reactors for 1-bromo-5-methoxypentane production due to their enhanced heat transfer and mixing efficiency. A typical setup involves:

- Precision Feedstock Delivery: 1,5-Dibromopentane and sodium methoxide are introduced via calibrated pumps at a 1:1.05 molar ratio.

- Reactor Design: Tubular reactors with static mixers ensure uniform residence time (8–12 minutes) at 60°C.

- In-Line Purification: Integrated distillation columns separate product streams from sodium bromide and unreacted reagents.

Advantages Over Batch Processing:

- Throughput: 500–700 kg/day compared to 200 kg/day in batch systems.

- Safety: Reduced inventory of reactive intermediates minimizes explosion risks.

Catalytic Process Optimization

Recent advances focus on recyclable catalysts to improve sustainability. For example, immobilized ionic liquids (e.g., [BMIM][Br]) on silica substrates facilitate bromide ion generation without stoichiometric reagent consumption:

$$

\text{HO-(CH}2\text{)}5\text{-OCH}3 + \text{HBr} \xrightarrow{\text{[BMIM][Br]/SiO}2} \text{Br-(CH}2\text{)}5\text{-OCH}3 + \text{H}2\text{O}

$$

Catalytic Performance Metrics:

- Turnover Number (TON): 420 cycles before significant activity loss.

- Environmental Impact: 40% reduction in waste bromide salts compared to traditional methods.

Table 3. Industrial Method Comparison

| Method | Capacity (kg/day) | Waste Production (kg/kg product) |

|---|---|---|

| Batch Bromination | 200 | 3.2 |

| Continuous Flow | 700 | 1.8 |

| Catalytic Bromination | 550 | 0.9 |